molecular formula C9H7N3S B1334744 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salts CAS No. 66242-82-8

5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salts

Cat. No. B1334744
CAS RN: 66242-82-8
M. Wt: 189.24 g/mol
InChI Key: CGQNGCGHBQHWNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazolium salts, which are structurally related to 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salts, involves a multi-step process. For instance, the synthesis of a highly water-soluble tetrazolium salt was achieved by initially sulfonating p-toluidine using a superacidic catalyst TiO2/SO2-4. This step was followed by diazotization to produce the diazo salt of p-toluidine-o-sulfonic acid. The subsequent coupling with cyanoacetic acid and oxidation with chlorine resulted in the formation of the desired tetrazolium compound. This compound has been identified as a potential redox indicator for cell activity tests .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 5-mercapto-1-methyltetrazole, a compound closely related to the one of interest, have been thoroughly investigated. Techniques such as low-temperature matrix-isolation, solid-state infrared spectroscopy, and DFT(B3LYP)/6-311CCG(d,p) calculations were employed. The compound was found to exist predominantly in the tautomeric form of 1-methyl-1,4-dihydro-5H-tetrazole-5-thione when in the solid phase or isolated in an argon matrix. The infrared spectra were fully assigned and correlated with the compound's structural properties .

Chemical Reactions Analysis

The photochemistry of 5-mercapto-1-methyltetrazole reveals several photochemical processes upon UV-irradiation. These processes include the expulsion of molecular nitrogen, leading to the formation of 1-methyl-1H-diazirene-3-thiol in two different conformers, and ring cleavage resulting in the production of methyl isothiocyanate and azide. Additionally, simultaneous elimination of nitrogen and sulfur can occur, producing N-methylcarbodiimide. These photoprocesses further lead to the creation of methyl diazene, carbon monosulphide, and nitrogen hydride, with spectroscopic evidence supporting the formation of these species .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salts are not detailed in the provided papers, the related compounds exhibit high water solubility and potential as redox indicators . The molecular structure analysis of 5-mercapto-1-methyltetrazole suggests that the compound's properties are significantly influenced by its tautomeric form and the ability to undergo various photochemical reactions . These characteristics are essential for understanding the behavior and potential applications of such compounds in chemical and biological systems.

Scientific Research Applications

Heterocyclic Ligand in Lead (II) Complexes

  • Application Summary: 5-Mercapto-1-methyltetrazole can be used as a heterocyclic ligand to study the geometry and stereochemical activity of the lone pair at the lead atom in hemi- and holo-directed lead (II) complexes .
  • Results or Outcomes: The results of these studies can provide insights into the structural properties of lead (II) complexes, which have implications in various areas of chemistry .

Chemical Modification of Mesoporous Silica

  • Application Summary: 5-Mercapto-1-methyltetrazole can be used in the chemical modification of submicron particles of mesoporous MSU-2 silica and SBA-15 mesoporous silica .
  • Results or Outcomes: The results of these studies can provide insights into the properties of modified mesoporous silica materials, which have potential applications in areas such as catalysis, adsorption, and drug delivery .

properties

IUPAC Name

disodium;(5-sulfidotetrazol-1-yl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O3S2.2Na/c7-11(8,9)1-6-2(10)3-4-5-6;;/h1H2,(H,3,5,10)(H,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYPSXIAUQQHJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=NN=N1)[S-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4Na2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium (5-sulfido-1-tetrazolyl)methanesulfonate

CAS RN

66242-82-8
Record name Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate
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